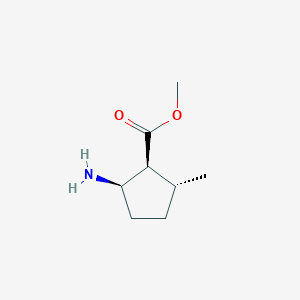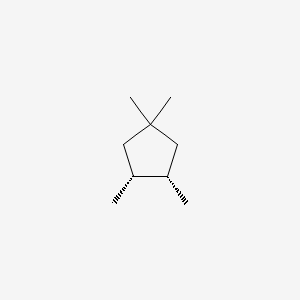
cis-1,1,3,4-Tetramethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,1,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring in a specific cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,1,3,4-Tetramethylcyclopentane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,1,3,4-tetramethylcyclopentadiene. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired cis configuration .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1,1,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
cis-1,1,3,4-Tetramethylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of cis-1,1,3,4-Tetramethylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s methyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the double bonds in the cyclopentane ring are hydrogenated to form saturated hydrocarbons. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by radical initiators or light.
Comparaison Avec Des Composés Similaires
cis-1,1,3,4-Tetramethylcyclopentane can be compared with other similar compounds such as:
trans-1,1,3,4-Tetramethylcyclopentane: The trans isomer has a different spatial arrangement of methyl groups, leading to distinct physical and chemical properties.
1,1,2,4-Tetramethylcyclopentane: This compound has a different substitution pattern on the cyclopentane ring, affecting its reactivity and applications.
1,1,3,5-Tetramethylcyclopentane: Another isomer with a unique substitution pattern, used for comparison in stereochemical studies .
Propriétés
Numéro CAS |
53907-60-1 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
(3S,4R)-1,1,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8+ |
Clé InChI |
OWHFMVURUNNXMJ-OCAPTIKFSA-N |
SMILES isomérique |
C[C@@H]1CC(C[C@@H]1C)(C)C |
SMILES canonique |
CC1CC(CC1C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


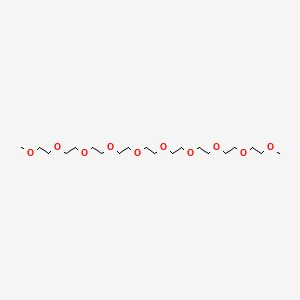
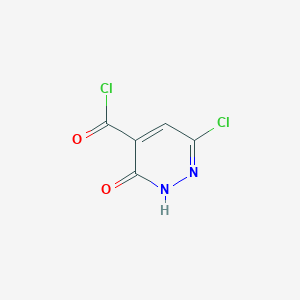
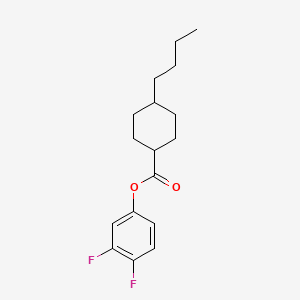
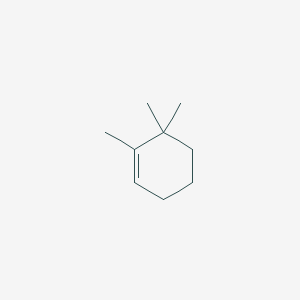
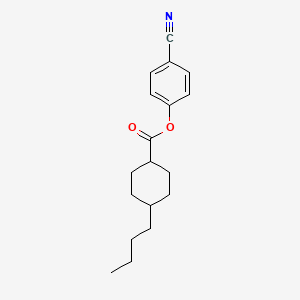
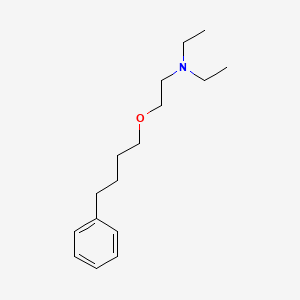
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)

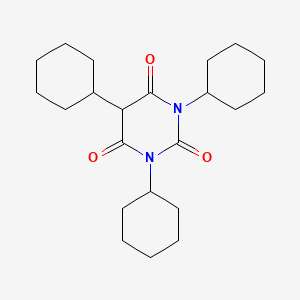
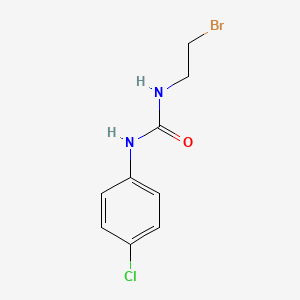


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)
